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Compound of Interest

Compound Name: 1,2-Diethynylcyclohexanol

Cat. No.: B13690154

Get Quote

Executive Summary
1,2-Diethynylcyclohexan-1-ol (CAS: 437608-13-4) is a specialized bifunctional intermediate

characterized by a cyclohexane core substituted with a tertiary hydroxyl group and two terminal

ethynyl (acetylene) moieties.[1][2][3][4][5] Its structural duality—combining a polar hydrogen-

bonding donor (-OH) with a rigid, lipophilic, and

-electron-rich scaffold—dictates a unique solubility profile.

While widely used as a building block for "Click Chemistry" (CuAAC) and liquid crystal

synthesis, direct experimental solubility data is often absent from standard safety data sheets

(SDS). This guide provides a derived solubility landscape based on Quantitative Structure-

Property Relationships (QSPR) and field-validated protocols for handling tertiary alkynyl

alcohols.

Key Takeaway: 1,2-Diethynylcyclohexanol exhibits high solubility in polar aprotic solvents

(DMSO, DMF, THF) and chlorinated hydrocarbons (DCM). It is insoluble in water and shows

variable solubility in aliphatic hydrocarbons depending on temperature and crystalline state.

Chemical Identity & Structural Analysis[6][7][8]
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Understanding the molecule's architecture is the first step to predicting solvent compatibility.

Property Detail

Chemical Name 1,2-Diethynylcyclohexan-1-ol

CAS Number 437608-13-4

Molecular Formula

Molecular Weight 148.20 g/mol

Structural Features
C1: Tertiary Alcohol (-OH) & Ethynyl (-C≡CH)C2:

Ethynyl (-C≡CH)Ring: Cyclohexane (Lipophilic)

Predicted LogP ~1.8 – 2.3 (Moderately Lipophilic)

Mechanistic Solubility Drivers
The Hydrophobic Effect: The cyclohexane ring and the two ethynyl groups create a

significant non-polar surface area. This necessitates solvents with dispersive capability

(London forces).

Hydrogen Bonding: The tertiary hydroxyl group at C1 is sterically crowded but remains a

potent H-bond donor. This facilitates solubility in alcohols and ethers.

-Interaction: The terminal alkynes function as weak acids and

-donors, improving interaction with aromatic solvents and polar aprotic acceptors like DMSO.

Solubility Landscape: Solvent Compatibility Matrix
The following data summarizes the predicted solubility behavior based on the solvation

thermodynamics of analogous tertiary alkynyl alcohols (e.g., 1-Ethynylcyclohexanol).

Category A: High Solubility (Preferred Solvents)
Use for: Stock solutions, reactions, and NMR analysis.
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Solvent Solubility Rating Mechanistic Rationale

Dimethyl Sulfoxide (DMSO) Excellent (>100 mg/mL)

Strong dipole-dipole

interactions; DMSO oxygen

accepts H-bond from solute -

OH.

Tetrahydrofuran (THF) Excellent

Ether oxygen acts as H-bond

acceptor; lipophilic ring

matches solute core.

Dichloromethane (DCM) High

Excellent solvation of the

lipophilic core; no H-bonding

interference.

Ethyl Acetate High
Balanced polarity; carbonyl

oxygen accepts H-bonds.

Acetone High
Similar to Ethyl Acetate;

excellent for rapid dissolution.

Category B: Moderate/Variable Solubility
Use for: Crystallization, washing, or specific reaction conditions.
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Solvent Solubility Rating Mechanistic Rationale

Methanol / Ethanol Moderate to High

Soluble, but steric bulk of the

tertiary center may reduce

saturation limits compared to

primary alcohols.

Toluene Moderate

-

interactions between solvent

and ethynyl groups aid

dissolution, but lack of H-

bonding limits high-

concentration stability.

Diethyl Ether Moderate

Good solvent, but high

volatility can lead to rapid

precipitation/crusting.

Category C: Low Solubility / Insoluble
Use for: Precipitation, antisolvent crash-out, and biphasic extraction.

Solvent Solubility Rating Mechanistic Rationale

Water Insoluble (<0.1 mg/mL)

Hydrophobic effect dominates;

-OH group cannot overcome

the lipophilicity of the

skeleton.

Hexanes / Heptane Low / Sparingly

Lacks polarity to interact with

the -OH group. Useful only as

an antisolvent.

Experimental Protocol: Self-Validating Solubility
Determination
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Since batch-to-batch crystallinity can affect dissolution rates, researchers should validate

solubility using this stepwise "Visual-to-HPLC" workflow.

Phase 1: Visual Solubility Screening (Gravimetric)
Objective: Determine approximate solubility range (Low, Medium, High).

Preparation: Weigh 10 mg of 1,2-Diethynylcyclohexanol into a clear 4 mL glass vial.

Aliquot Addition: Add the target solvent in 100 µL increments at room temperature (

).

Agitation: Vortex for 30 seconds after each addition.

Observation:

Dissolved in 100 µL: Solubility > 100 mg/mL (High).

Dissolved in 1 mL: Solubility ~ 10 mg/mL (Moderate).

Undissolved in 1 mL: Solubility < 10 mg/mL (Low).

Phase 2: HPLC Saturation Confirmation (Quantitative)
Objective: Precise quantification for pharmacological dosing.

Saturation: Add excess compound to 1 mL solvent until precipitate persists.

Equilibration: Shake at

for 24 hours.

Filtration: Filter supernatant through a 0.22 µm PTFE filter (Do not use Nylon, which may

bind the alkyne).

Dilution: Dilute filtrate 100x in Acetonitrile.

Analysis: Inject into HPLC (C18 Column, UV detection at 210 nm). Calculate concentration

against a standard curve.
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Workflow Visualization

Phase 2: Validation

Start: 10 mg Solute

Add 100 µL Solvent

Vortex (30s)

Visual Check: Clear?

Solubility > 100 mg/mL
(Excellent)

Yes

Add solvent to 1 mL total

No

Filter (PTFE) & HPLC Analysis

Visual Check: Clear?

Solubility 10-100 mg/mL
(Moderate)

Yes

Solubility < 10 mg/mL
(Poor)

No

Click to download full resolution via product page
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Figure 1: Decision tree for rapid solubility classification of 1,2-Diethynylcyclohexanol.

Critical Handling & Stability (Safety First)
Working with di-acetylenic compounds requires specific safety protocols due to the high energy

density of the triple bonds.

Shock Sensitivity: While 1,2-diethynylcyclohexanol is generally stable in solution, the dry

solid may be sensitive to shock or friction if high purity crystals are obtained. Avoid metal

spatulas; use Teflon or wood.

Acetylide Formation:NEVER use copper or silver vessels/fittings. Terminal alkynes react with

Cu/Ag to form explosive metal acetylides.

Solution Stability:

In DMSO/DMF: Stable for weeks at

.

In Chlorinated Solvents: Prone to slow decomposition if acidic impurities are present. Use

amylene-stabilized DCM.

In Alcohols:[1][6] Stable, but avoid strong bases which can deprotonate the alkyne (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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